
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
説明
The compound “(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are a class of organic compounds that are derived from carboxylic acids . They are widely used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of tert-butyl esters often involves the reaction of carboxylic acids with alcohols . A recent study has shown that a PCl3-mediated conversion of tert-butyl esters into esters and amides can be achieved in one-pot under air . This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions .Molecular Structure Analysis
The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy can be used to study the imidization of poly[(amic acid)-co-(amic ester)] precursors .Chemical Reactions Analysis
Tert-butyl esters can undergo various chemical reactions. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .Physical And Chemical Properties Analysis
Tert-butyl esters have specific physical and chemical properties. For instance, they are known to be combustible liquids . They have a specific gravity, boiling point, and melting point . They are also known to be insoluble in water .科学的研究の応用
Peptide Synthesis
This compound is used in the synthesis of peptides, particularly as a protected amino acid ester. The tert-butyl group serves as a protecting group for the amino acid, which is crucial during the synthesis process to prevent unwanted reactions at the amino group. The method developed for the preparation of non-standard protected amino acid derivatives is suitable for peptide chemical synthesis and protein modification .
Cancer Research
In cancer research, tert-butyl esters of amino acids, such as the compound , are employed in the synthesis of prodrugs. These prodrugs are designed to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). For instance, tert-butyl esters have been evaluated as prodrugs of L-γ-methyleneglutamic acid amides for cancer treatment, showing potential in inhibiting the growth of breast cancer cells .
Organic Synthesis
The tert-butyl group in the compound can act as a surrogate for the carboxyl group in organic synthesis. This functionality allows it to participate in various reactions, including acylation and condensation, which are fundamental in creating complex organic molecules .
Drug Development
The tert-butyl ester group is often used in the development of new drugs as it can be easily removed under mild acidic conditions, revealing the free carboxylic acid. This property is exploited in the design of drug molecules that require activation in the body after administration .
Enzyme Inhibition Studies
Compounds like tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate can be used to study enzyme inhibition. By modifying specific enzymes’ activity, researchers can understand the enzymes’ roles in various biological processes and diseases .
Metabolic Pathway Analysis
In metabolic studies, tert-butyl esters are used to investigate metabolic pathways. They can serve as analogs of natural substrates or intermediates, helping to elucidate the steps involved in metabolic reactions .
Chemical Biology
In chemical biology, such compounds are used to modify proteins or peptides post-synthetically. This allows researchers to study the function of these biomolecules in a controlled manner, often leading to insights into cellular processes .
Material Science
The tert-butyl ester group can also be used in material science, particularly in the synthesis of polymers. The protected amino acid can be incorporated into polymers, which can then be deprotected to reveal functional groups that impart specific properties to the material .
作用機序
The mechanism of action of tert-butyl esters involves the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .
Safety and Hazards
Tert-butyl esters are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and can cause irritation to the eyes and upper respiratory tract . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling these chemicals .
特性
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



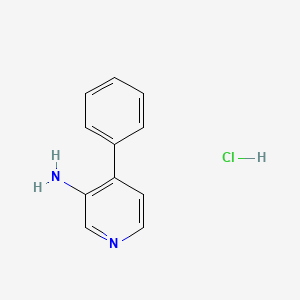

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)
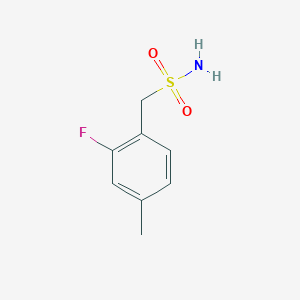
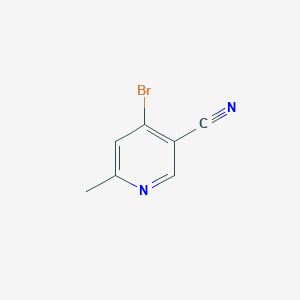
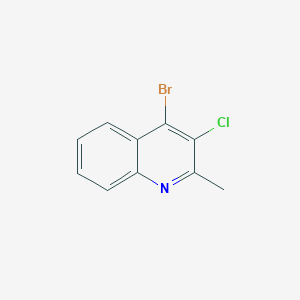
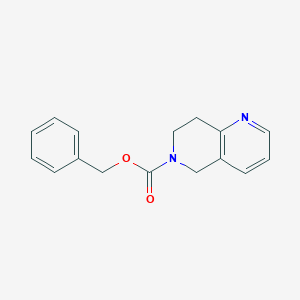



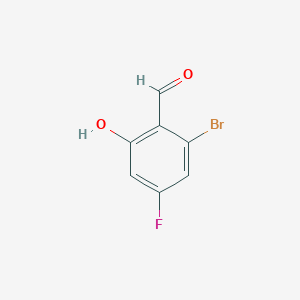
![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)